![molecular formula C17H19BrFN7O7S B2576763 氨基甲酸,N-[[[2-[[4-[4-(3-溴-4-氟苯基)-4,5-二氢-5-氧代-1,2,4-恶二唑-3-基]-1,2,5-恶二唑-3-基]氨基]乙基]氨基]磺酰基]-, 1,1-二甲基乙酯 CAS No. 1204669-69-1](/img/structure/B2576763.png)

氨基甲酸,N-[[[2-[[4-[4-(3-溴-4-氟苯基)-4,5-二氢-5-氧代-1,2,4-恶二唑-3-基]-1,2,5-恶二唑-3-基]氨基]乙基]氨基]磺酰基]-, 1,1-二甲基乙酯

描述

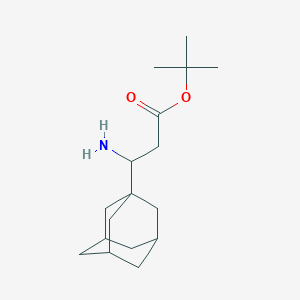

Carbamic acid, also known as aminoformic acid or aminocarboxylic acid, is a chemical compound with the formula H2NCOOH . It can be obtained by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures, which also yields ammonium carbamate [NH4]+[NH2CO2]− .

Synthesis Analysis

Carbamic acid can be synthesized by the reaction of ammonia and carbon dioxide at very low temperatures . This reaction also produces ammonium carbamate .Molecular Structure Analysis

Carbamic acid is a planar molecule . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .Chemical Reactions Analysis

The zwitterionic form H3N+−COO− of carbamic acid is very unstable and promptly decomposes into ammonia and carbon dioxide .Physical and Chemical Properties Analysis

Carbamic acid has a molar mass of 61.040 g·mol −1 . It is stable only up to about 250 K (−23 °C); at higher temperatures, it decomposes into ammonia and carbon dioxide .科学研究应用

食品和饮料中的氨基甲酸乙酯

氨基甲酸乙酯是氨基甲酸的一种酯,在许多发酵食品和饮料中含量较低。它在各种物种中具有遗传毒性和致癌性。虽然主要关注食品安全,但了解其在食品基质中的形成机制和检测方法可能与在科学研究背景下合成和分析氨基甲酸酯有关 (Weber & Sharypov, 2009)。

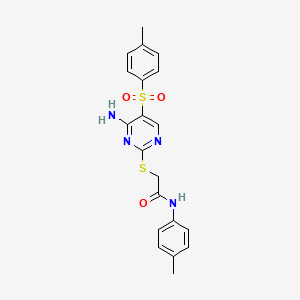

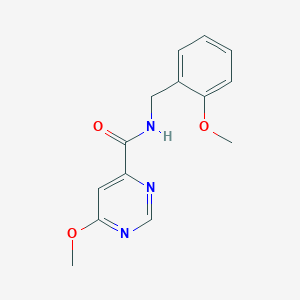

含 1,3,4-恶二唑的药物开发中的化合物

1,3,4-恶二唑衍生物表现出各种药理特性,使其在新药开发中具有重要意义。这些化合物以其镇痛、抗炎、抗肿瘤、抗氧化、杀虫和抗寄生虫活性而闻名。作为羧酸、羧酰胺和酯的生物等排体的能力突出了它们在药物化学中的相关性和在治疗应用中的潜力 (Rana, Salahuddin, & Sahu, 2020)。

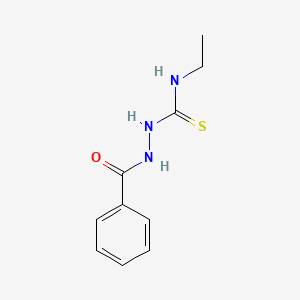

乙酰胆碱酯酶脱氨酰化的限速步骤

对氨基甲酸酯(取代氨基甲酸的酯)的研究揭示了它们作为乙酰胆碱酯酶抑制剂的有效性,因为它们的脱氨酰化率较慢。深入了解与乙酰胆碱酯酶相互作用的动力学和机制可以为生化和药理学研究中氨基甲酸酯的开发和评估提供信息 (Rosenberry & Cheung, 2019)。

香豆素和恶二唑衍生物的各种生物活性

对香豆素和恶二唑衍生物的综述突出了它们广泛的生物活性。这些活性包括抗糖尿病、抗病毒、抗微生物、抗癌、抗氧化、抗寄生虫和抗炎特性。恶二唑衍生物的结构多功能性和药理潜力使其成为药物发现和开发中的关键焦点 (Jalhan 等,2017)。

属性

IUPAC Name |

tert-butyl N-[2-[[4-[4-(3-bromo-4-fluorophenyl)-5-oxo-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]amino]ethylsulfamoyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrFN7O7S/c1-17(2,3)31-15(27)25-34(29,30)21-7-6-20-13-12(22-33-23-13)14-24-32-16(28)26(14)9-4-5-11(19)10(18)8-9/h4-5,8,21H,6-7H2,1-3H3,(H,20,23)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOMOYGWCJQWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NS(=O)(=O)NCCNC1=NON=C1C2=NOC(=O)N2C3=CC(=C(C=C3)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrFN7O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3,5-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2576682.png)

![N-[2-(5-Oxopyrrolidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2576684.png)

![(Z)-6-(5-((1H-benzo[d]imidazol-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2576685.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2576689.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-isopropylphenyl)propanamide](/img/structure/B2576694.png)

![N-(2,4-difluorophenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2576696.png)

![2-[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2576698.png)

![N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2576700.png)